

A Comparative Meta-Analysis of Combretastatin A4-Phosphate (CA4P) Clinical Trials

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Combretastatin A4-Phosphate (**CA4P**), a tubulin-binding vascular disrupting agent (VDA), has been the subject of numerous clinical investigations for the treatment of various solid tumors. This guide provides a meta-summary of key findings from several clinical trials to offer researchers, scientists, and drug development professionals a comparative overview of **CA4P**'s efficacy, safety, and mechanism of action. The data presented is synthesized from published phase I and II clinical trial results.

Efficacy of CA4P in Clinical Trials

The efficacy of **CA4P** has been evaluated as both a monotherapy and in combination with other anticancer agents across different cancer types. The following tables summarize key efficacy outcomes from notable clinical trials.

Table 1: CA4P Monotherapy Efficacy



Cancer Type	Phase	Dose	Key Efficacy Results	Reference
Advanced Solid Tumors	1	6 - 75 mg/m²	1 partial response in a patient with metastatic soft tissue sarcoma; 14 patients with stable disease for at least two cycles.	[1]
Advanced Cancer	I	52 or 68 mg/m²	1 patient at 68 mg/m² showed improvement in liver metastases of adrenocortical carcinoma.	[2]
Advanced Anaplastic Thyroid Carcinoma	II	45 mg/m²	No objective responses; 6 patients had stable disease. Median progression-free survival (PFS) was 7.4 weeks.	[3]

Table 2: CA4P Combination Therapy Efficacy



Cancer Type	Phase	Combination Regimen	,	
Advanced Cancer	I	CA4P (45, 54, or 63 mg/m²) + Bevacizumab (10 mg/kg)	Statistically significant reductions in tumor perfusion and vascular permeability.	[4]
Non-Small Cell Lung Cancer (Stage IIIb/IV)	II	CA4P (60 mg/m²) + Carboplatin/Pacli taxel (CP) and Bevacizumab	Increased response rate (50% vs 32%) but no significant survival benefit compared to control.	[5]
Recurrent Platinum- Resistant Ovarian Cancer	II	CA4P + Bevacizumab	Near 3-month benefit in median PFS (7.3 vs 4.8 months).	[5]

Safety and Tolerability Profile of CA4P

The safety of **CA4P** has been extensively studied, with a generally manageable side-effect profile. Cardiovascular effects are a notable consideration.

Table 3: Common Adverse Events and Dose-Limiting Toxicities (DLTs)



Trial Phase	Dose Range	Most Common Adverse Events	Dose- Limiting Toxicities	Maximum Tolerated Dose (MTD)	Reference
I	6 - 75 mg/m²	Hypotension, ataxia, dyspnea, nausea/vomiting, headache, transient sensory neuropathy, tumor pain.	Severe tumor pain, syncope, dyspnea, hypoxia.	52-65 mg/m² (daily for 5 days)	[1]
I	20 - 85 mg/m²	Headache, dizziness, tumor- induced pain, vascular vagal excitation, vomiting.	Not specified, but 95% of AEs were mild (grades 0-II).	65 mg/m²	[6]
I	5 - 114 mg/m²	Tumor pain, lymphopenia, fatigue, anemia, diarrhea, hypertension, hypotension, vomiting, visual disturbance, dyspnea.	Reversible ataxia (114 mg/m²), vasovagal syncope and motor neuropathy (88 mg/m²), fatal bowel ischemia (52 mg/m²).	Not explicitly defined, but 52 or 68 mg/m² were well- tolerated.	[2]



An acute, transient increase in blood pressure is a common cardiovascular effect of **CA4P**, typically occurring within the first few hours after infusion and resolving shortly after.[5] Careful patient monitoring and blood pressure management are recommended.[5]

Mechanism of Action: Signaling Pathway

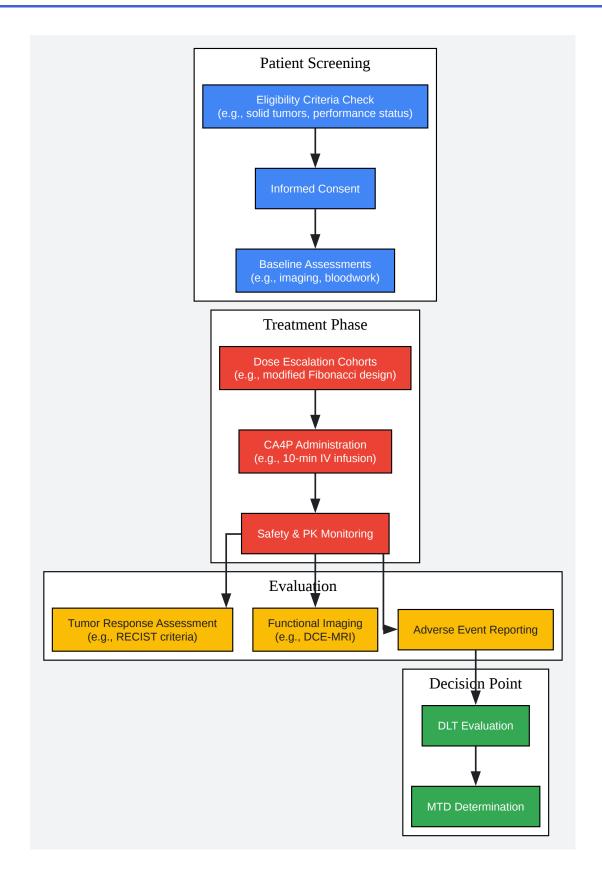
CA4P is a water-soluble prodrug that is rapidly converted to its active form, combretastatin A4 (CA4).[7][8] CA4 acts as a potent inhibitor of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton in endothelial cells.[8][9][10] This disruption triggers a cascade of events that selectively targets tumor vasculature.

The primary mechanism involves the interference with the vascular endothelial-cadherin (VE-cadherin) signaling pathway.[9] Disruption of VE-cadherin leads to increased endothelial cell permeability, collapse of tumor neovessels, and subsequent tumor necrosis.[9]









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